![molecular formula C5H8BrN B13495001 (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,6R)-6-bromo-3-azabicyclo[310]hexane is a bicyclic compound that contains a bromine atom and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane typically involves the formation of the bicyclic structure followed by the introduction of the bromine atom. One common method involves the cyclization of a suitable precursor, such as an aziridine, under specific conditions that promote the formation of the bicyclic ring system. The bromine atom can then be introduced through a halogenation reaction using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(1R,5S,6R)-6-chloro-3-azabicyclo[3.1.0]hexane: Similar structure but with a chlorine atom instead of bromine.
(1R,5S,6R)-6-fluoro-3-azabicyclo[3.1.0]hexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which can impart different chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, potentially leading to distinct effects and applications.
Properties
Molecular Formula |
C5H8BrN |
|---|---|
Molecular Weight |
162.03 g/mol |
IUPAC Name |
(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8BrN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2/t3-,4+,5? |
InChI Key |
UMKRSNXAKMSWQP-NGQZWQHPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2Br)CN1 |
Canonical SMILES |
C1C2C(C2Br)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


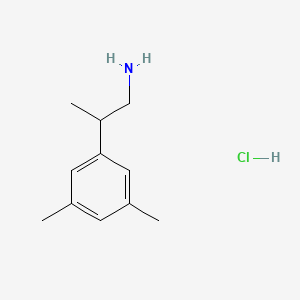
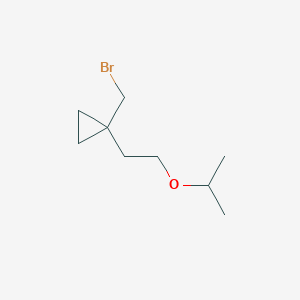
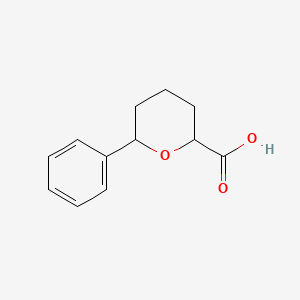
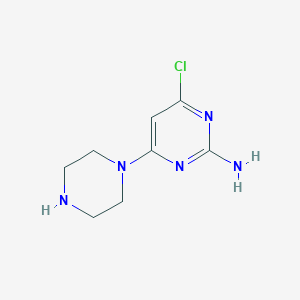
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
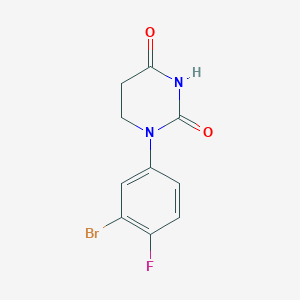
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
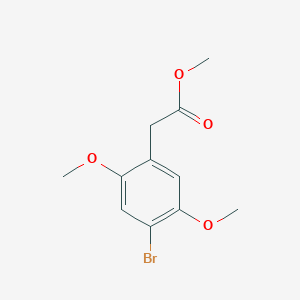
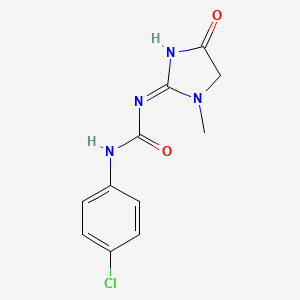

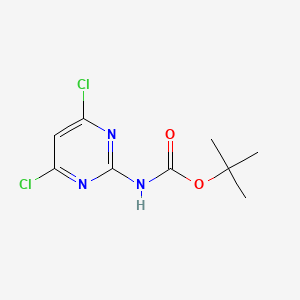
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)
